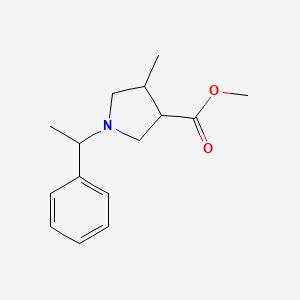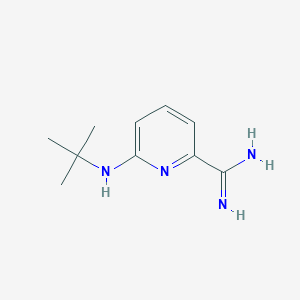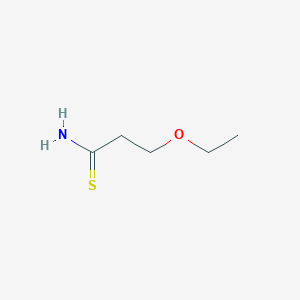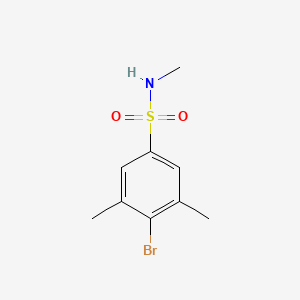![molecular formula C11H16FNO2 B13289666 4-Fluoro-2-{1-[(1-hydroxypropan-2-yl)amino]ethyl}phenol](/img/structure/B13289666.png)
4-Fluoro-2-{1-[(1-hydroxypropan-2-yl)amino]ethyl}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-2-{1-[(1-hydroxypropan-2-yl)amino]ethyl}phenol is an organic compound with the molecular formula C₁₁H₁₆FNO₂ and a molecular weight of 213.25 g/mol . This compound is characterized by the presence of a fluorine atom, a hydroxy group, and an aminoethyl group attached to a phenol ring. It is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-{1-[(1-hydroxypropan-2-yl)amino]ethyl}phenol typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with a fluorinated benzene derivative.
Nitration: The benzene derivative undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Alkylation: The amino group is alkylated with an appropriate alkyl halide to introduce the hydroxypropan-2-yl group.
Hydroxylation: Finally, the compound is hydroxylated to introduce the hydroxy group on the propan-2-yl chain.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-{1-[(1-hydroxypropan-2-yl)amino]ethyl}phenol undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The amino group can be reduced to an alkyl group using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other halogens or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a palladium catalyst
Substitution: Sodium iodide (NaI) in acetone, potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (DMSO)
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative
Reduction: Formation of an alkylated phenol
Substitution: Formation of halogenated or functionalized phenol derivatives
Scientific Research Applications
4-Fluoro-2-{1-[(1-hydroxypropan-2-yl)amino]ethyl}phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Fluoro-2-{1-[(1-hydroxypropan-2-yl)amino]ethyl}phenol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.
Pathways Involved: It can modulate signaling pathways related to inflammation, pain, and cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
4-(1,1-Difluoro-2-hydroxypropan-2-yl)phenol: Similar structure but with two fluorine atoms instead of one.
(1,1,1-Trifluoropropan-2-yl)hydrazine hydrochloride: Contains a trifluoropropan-2-yl group instead of a hydroxypropan-2-yl group.
Uniqueness
4-Fluoro-2-{1-[(1-hydroxypropan-2-yl)amino]ethyl}phenol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C11H16FNO2 |
|---|---|
Molecular Weight |
213.25 g/mol |
IUPAC Name |
4-fluoro-2-[1-(1-hydroxypropan-2-ylamino)ethyl]phenol |
InChI |
InChI=1S/C11H16FNO2/c1-7(6-14)13-8(2)10-5-9(12)3-4-11(10)15/h3-5,7-8,13-15H,6H2,1-2H3 |
InChI Key |
KYKZMGFKYQAOSP-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)NC(C)C1=C(C=CC(=C1)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[1-(3-Chlorophenyl)ethyl]amino}butan-1-ol](/img/structure/B13289595.png)

![2-{[(5-Methylfuran-2-yl)methyl]amino}propane-1,3-diol](/img/structure/B13289608.png)


![3-{[(2,4-Dimethylphenyl)methyl]amino}propan-1-ol](/img/structure/B13289624.png)


![3',4'-dihydro-2'H-spiro[cyclopropane-1,1'-naphthalene]-3-amine](/img/structure/B13289642.png)

![1-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13289668.png)
![Spiro[5.5]undecane-1-carboxylic acid](/img/structure/B13289676.png)

